2-(5-Bromopyrimidin-2-yl)propan-2-ol
Overview
Description
2-(5-Bromopyrimidin-2-yl)propan-2-ol is a chemical compound with the molecular formula C7H9BrN2O and a molecular weight of 217.063 g/mol It is characterized by the presence of a bromine atom attached to a pyrimidine ring, which is further connected to a propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 5-bromopyrimidine with isopropanol under acidic conditions to yield the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of 2-(5-Bromopyrimidin-2-yl)propan-2-ol may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromopyrimidin-2-yl)propan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction Reactions: The compound can be reduced to form corresponding alcohols or alkanes using reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts like Pd/C (Palladium on carbon) or CuI (Copper(I) iodide).
Oxidation: Oxidizing agents like PCC, KMnO4, or H2O2 (Hydrogen peroxide).
Reduction: Reducing agents like LiAlH4, NaBH4, or catalytic hydrogenation using H2 and Pd/C.
Major Products Formed
Substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
2-(5-Bromopyrimidin-2-yl)propan-2-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(5-Bromopyrimidin-2-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the hydroxyl group play crucial roles in its binding affinity and reactivity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by acting as a competitive inhibitor . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-pyrimidinol: Similar structure but lacks the propanol group, leading to different reactivity and applications.
5-Bromo-2-iodopyrimidine: Contains an additional iodine atom, which can influence its chemical properties and reactivity.
Uniqueness
2-(5-Bromopyrimidin-2-yl)propan-2-ol is unique due to the presence of both a bromine atom and a propanol group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use .
Biological Activity
2-(5-Bromopyrimidin-2-yl)propan-2-ol, also known by its CAS number 1193244-89-1, is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C7H9BrN2O, with a molecular weight of 217.07 g/mol. The compound features a brominated pyrimidine ring, which is significant for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C7H9BrN2O |
Molecular Weight | 217.07 g/mol |
IUPAC Name | This compound |
CAS Number | 1193244-89-1 |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activity by inhibiting human farnesyltransferase (hFTase), an enzyme involved in the post-translational modification of proteins that regulate cell growth and proliferation. For instance, derivatives of pyrimidines have shown IC50 values in the nanomolar range against hFTase, suggesting that structural modifications can enhance potency .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties, particularly against Plasmodium falciparum, the causative agent of malaria. Research has focused on the development of dual inhibitors targeting plasmodial kinases, with some pyrimidine derivatives demonstrating significant inhibitory effects on parasite growth .
Toxicity and Safety Profile
According to safety data sheets and toxicological evaluations, this compound is not classified as harmful by ingestion or skin contact. Long-term exposure does not appear to produce chronic adverse effects, although standard safety measures should be observed in occupational settings .
Toxicity Data Overview
Endpoint | Test Method | Species | Value |
---|---|---|---|
Acute Toxicity | Not Available | Not Available | Not Available |
Skin Irritation | Not Classified | Not Available | Not Available |
Eye Irritation | Transient Discomfort | Not Available | Not Available |
Endocrine Disruption | No Evidence Found | N/A | N/A |
Case Studies
Several case studies have explored the efficacy of related compounds in clinical settings:
- Pyrimidine Derivatives as Antimalarials : A study highlighted the effectiveness of pyrimidine derivatives in inhibiting PfGSK3 and PfPK6, demonstrating their potential role in malaria treatment.
- Safety Evaluations : A comprehensive review of pharmacovigilance data indicated no significant adverse events associated with the use of similar compounds in therapeutic contexts, reinforcing their safety profile .
Properties
IUPAC Name |
2-(5-bromopyrimidin-2-yl)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-7(2,11)6-9-3-5(8)4-10-6/h3-4,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMQILHYEBYWHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=C(C=N1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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